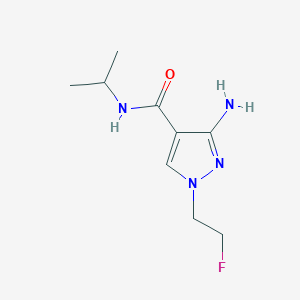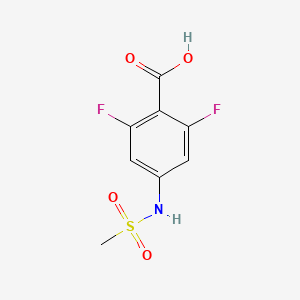![molecular formula C15H15FN4O B11740192 2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a methoxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Methoxyimino Intermediate: The reaction begins with the formation of the methoxyimino intermediate by reacting 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Addition of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Propylidene Group: The final step involves the reaction of the intermediate with malononitrile under basic conditions to form the propylidene group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigation of its properties for use in organic electronics and optoelectronic devices.
Biological Studies: Exploration of its biological activity and potential as a bioactive molecule in various assays.
Mécanisme D'action
The mechanism of action of 2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Propriétés
Formule moléculaire |
C15H15FN4O |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8- |
Clé InChI |
WSALCLGSSBYRPV-UWVJOHFNSA-N |
SMILES isomérique |
CN(C)C(=C(C#N)C#N)C/C=N\OCC1=CC=CC=C1F |
SMILES canonique |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)



![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)


